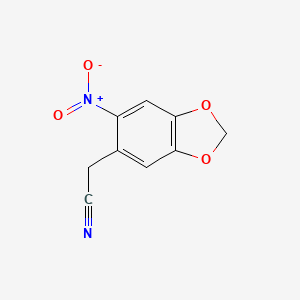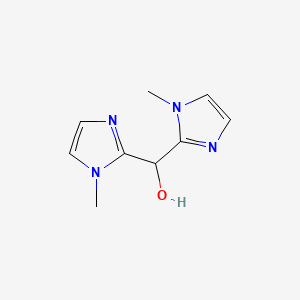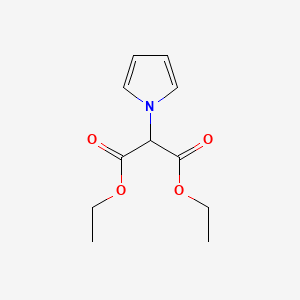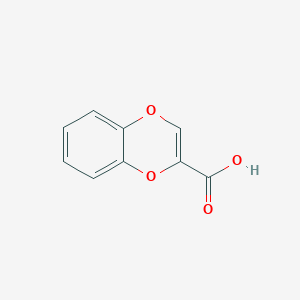
7,3',4',5'-Tetrahydroxyflavone
Overview
Description
7,3’,4’,5’-Tetrahydroxyflavone, also known as Luteolin, is a polyphenolic compound that belongs to the flavones subclass of flavonoids . It is commonly found in plants like celery, green peppers, and chamomile tea . It is an anti-inflammatory, antioxidant, and free radical scavenger .
Molecular Structure Analysis
The molecular formula of 7,3’,4’,5’-Tetrahydroxyflavone is C15H10O6 . The IUPAC name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,3’,4’,5’-Tetrahydroxyflavone include a molecular weight of 286.2363 . It is soluble in aqueous alkaline solutions, ethanol, dimethyl sulfoxide, sodium hydroxide, dimethylformamide, water, and methanol .Scientific Research Applications
DNA Interactions and Therapeutic Potential
7,3',4',5'-Tetrahydroxyflavone (a type of flavonoid) exhibits significant interactions with DNA, which is crucial for its therapeutic applications. Studies have shown that flavonoids like Fisetin (3,7,3′,4′-tetrahydroxyflavone) bind effectively to DNA, forming unusual structures such as C4 and G4 tetraplexes. This binding capability suggests potential use in treating a range of diseases, including cardiovascular diseases, obesity, hypertension, and cancer, through DNA interaction mechanisms (Sengupta et al., 2014).
Protein Binding and Pharmacology
The interaction of this compound with proteins, such as human serum albumin, is critical for understanding its pharmacological properties. This interaction is primarily stabilized by electrostatic and ionic forces, which is important in the context of its anti-inflammatory, anti-nociceptive, and anti-platelet effects (Ji Ma, Li-yun Wang, & M. Xie, 2012).
Biological Activity and Health Benefits
Flavonoids, including this compound, have gained attention for their antioxidant properties and potential health benefits. They are key dietary constituents and active components in several herbal medicines. Their isolation and synthesis have been topics of significant research due to their roles in anti-viral and anti-fungal activities (J. Hanson, 2016).
Potential in Alzheimer's Disease Treatment
Fisetin, a flavonoid structurally related to this compound, demonstrates potential in preventing amyloid β fibril formation, which is significant in Alzheimer's disease. This highlights the potential of flavonoids like this compound in developing therapeutic drugs for neurodegenerative diseases (H. Ushikubo et al., 2012).
Antimicrobial and Radical Scavenging Properties
Several studies have identified the antimicrobial and radical scavenging properties of flavones, including derivatives of this compound. These properties are vital in their potential application in treating bacterial infections and in managing oxidative stress-related conditions (M. Chacha, Gomotsang Bojase-Moleta, & R. Majinda, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-6,16,18-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIGFPBADVTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419827 | |
| Record name | 7,3',4',5'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67858-31-5 | |
| Record name | 7,3',4',5'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)
![2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055851.png)


![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)

![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)

